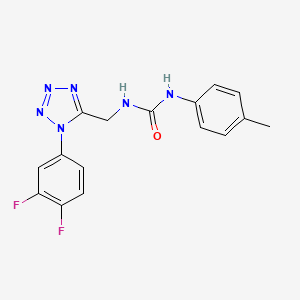
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, also known as DTA-1, is a small molecule that has gained attention in the scientific community due to its potential applications in immunotherapy. DTA-1 is a potent agonist of glucocorticoid-induced TNF receptor-related protein (GITR), which is a protein found on the surface of regulatory T cells (Tregs). Tregs play a crucial role in regulating the immune response, and DTA-1 has been shown to enhance their function, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Property Tuning
Research by Lloyd & Steed (2011) demonstrates that urea derivatives can form hydrogels across a range of acids. The rheology and morphology of these gels, important for biomedical and industrial applications, can be tuned by the identity of the anion present. This suggests potential uses of the specified compound in designing tunable hydrogels for drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Supramolecular Chemistry and Gelators
Glycolurils and their analogues, closely related to urea derivatives, have seen widespread applications in supramolecular chemistry as building blocks and gelators. They are instrumental in creating complex molecular assemblies for catalysis, environmental remediation, and the development of novel materials (Kravchenko, Baranov, & Gazieva, 2018). The research application of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea could extend into these areas, leveraging its potential for forming unique molecular architectures.
Crystal Engineering and Solid-State Chemistry
The study of urea and thiourea derivatives in crystal engineering offers insights into the conformational adjustments and hydrogen bonding patterns that dictate the assembly of molecules into crystalline structures. Research findings suggest applications in designing molecular materials with tailored properties, such as porosity, optical activity, and drug delivery capabilities (Phukan & Baruah, 2016). Such studies provide a foundation for exploring the crystallization behavior of the specified compound, with potential applications in the development of new materials.
Synthesis and Characterization of Novel Derivatives
Urea derivatives are foundational in synthesizing a wide range of compounds with varied biological activities and material properties. Research on synthesizing and characterizing novel urea derivatives reveals their potential as antimicrobial agents, catalysts, and components in electronic materials. The versatility in their applications stems from the ability to modify their molecular structure to achieve desired properties and functions (Sujatha, Shilpa, & Gani, 2019). This underscores the potential of this compound in synthesizing new derivatives with specific applications in mind.
Propriétés
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-10-2-4-11(5-3-10)20-16(25)19-9-15-21-22-23-24(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQLZVTFIZEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)
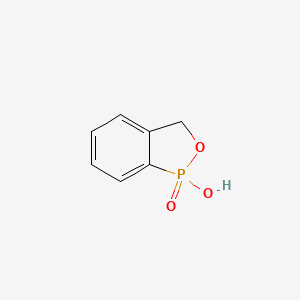
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2671391.png)
![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)
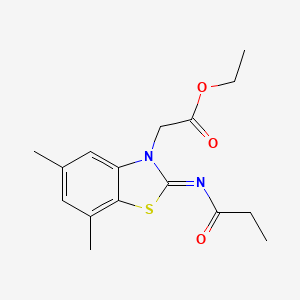
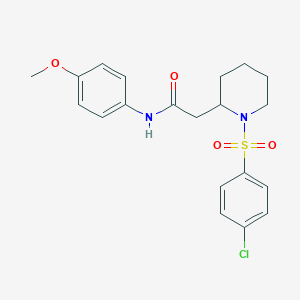
![N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2671397.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2671399.png)

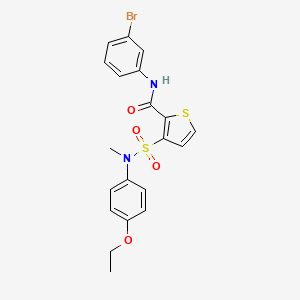

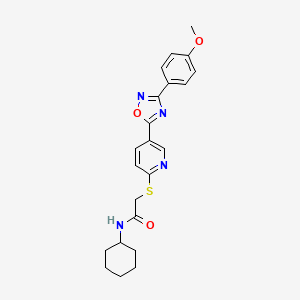
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)